4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile
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Overview
Description
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a quinazolinone core with a benzonitrile group, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine.
Introduction of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic substitution reaction using a suitable benzonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzonitrile derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes such as inflammation or cell proliferation.
Pathways Involved: It may modulate signaling pathways related to its biological activity, such as the inhibition of specific enzymes or the activation of cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-4-oxoquinazolin-3-yl)benzoic acid
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- 2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)
Uniqueness
4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives . Its combination of a quinazolinone core with a benzonitrile group makes it particularly valuable for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-12-19-16-5-3-2-4-15(16)17(21)20(12)11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGTUOYDBFXVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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